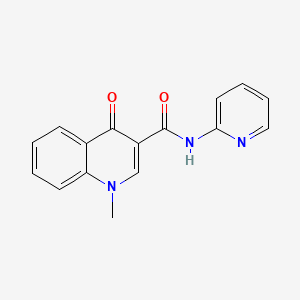![molecular formula C24H22ClN3O4S B11069508 [(5-Chloropyridin-2-YL)carbamoyl]methyl 3-(benzylsulfanyl)-2-(phenylformamido)propanoate](/img/structure/B11069508.png)
[(5-Chloropyridin-2-YL)carbamoyl]methyl 3-(benzylsulfanyl)-2-(phenylformamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with a chlorine atom and an amino group, making it a valuable intermediate in synthetic chemistry and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, starting with the preparation of key intermediates such as 2-amino-5-chloropyridine . The process includes:
Formation of 2-amino-5-chloropyridine: This intermediate is synthesized through the chlorination of pyridine followed by amination.
Coupling Reactions: The intermediate is then coupled with other reactants under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH, and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-2-PYRIDYL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: A precursor in the synthesis of the target compound, known for its use in pharmaceutical synthesis.
5-Amino-2-chlorobenzotrifluoride: Another chlorinated aromatic compound with applications in organic synthesis.
2-Aminobenzothiazole: A versatile scaffold in synthetic and biological chemistry.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C24H22ClN3O4S |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C24H22ClN3O4S/c25-19-11-12-21(26-13-19)28-22(29)14-32-24(31)20(16-33-15-17-7-3-1-4-8-17)27-23(30)18-9-5-2-6-10-18/h1-13,20H,14-16H2,(H,27,30)(H,26,28,29) |
InChI Key |
WFNICVHFAPAKJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)OCC(=O)NC2=NC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methylbutoxy)-5-[(2-phenoxyethyl)sulfamoyl]benzamide](/img/structure/B11069429.png)

![4-cyclohexyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11069441.png)
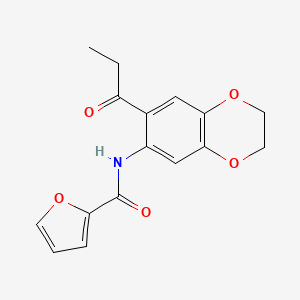
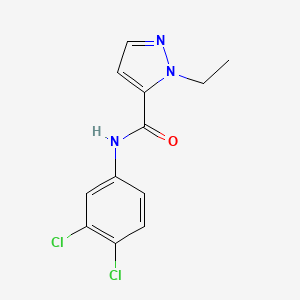
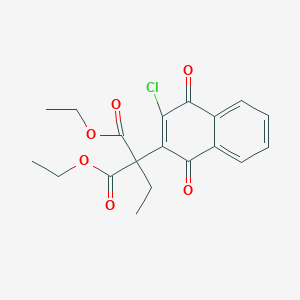
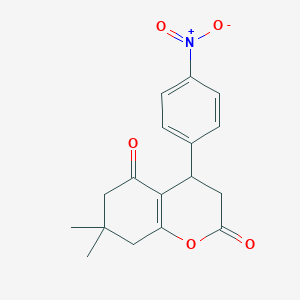

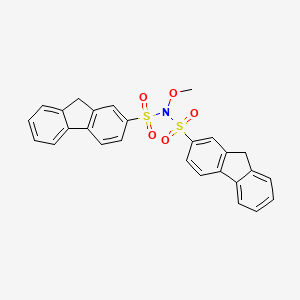
![methyl 2-chloro-5-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B11069480.png)
![Ethyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11069481.png)
![N-(2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069483.png)
![N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B11069487.png)
